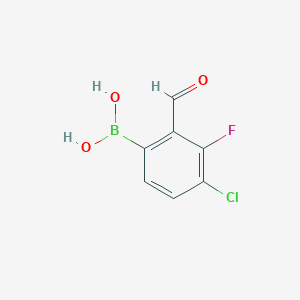

4-Chloro-3-fluoro-2-formylphenylboronic acid

Description

3,5-Dichloro-4-formylphenylboronic Acid

- Substituents : Two chlorine atoms at positions 3 and 5, formyl at position 4.

- Reactivity : Enhanced electrophilicity at the formyl group due to electron-withdrawing Cl substituents, facilitating nucleophilic addition reactions.

- Applications : Used in cross-coupling reactions to synthesize biaryl derivatives.

4-Chloro-2-fluoro-3-formylphenylboronic Acid

- Substituents : Chlorine at position 4, fluorine at position 2, formyl at position 3.

- Stability : Fluorine’s higher electronegativity reduces steric hindrance compared to larger halogens, improving solubility in polar solvents.

| Compound | Molecular Weight (g/mol) | Key Features |

|---|---|---|

| This compound | 202.38 | Formyl group at position 2; Cl and F at 4 and 3 |

| 3,5-Dichloro-4-formylphenylboronic acid | 205.88 | Two Cl substituents; formyl at position 4 |

| 4-Chloro-2-fluoro-3-formylphenylboronic acid | 202.38 | Fluorine at position 2; Cl at position 4 |

The positioning of halogens significantly impacts electronic effects. For example, fluorine at position 3 in this compound may deplete electron density at the formyl group, altering its reactivity compared to chloro-substituted analogs.

Spectroscopic Fingerprint Profiling

Spectroscopic techniques provide critical insights into the compound’s structure and functional groups.

FT-IR Spectroscopy

NMR Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Raman Spectroscopy

Raman spectroscopy complements IR data, highlighting vibrational modes. Key features include:

| Spectroscopic Technique | Key Peaks (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | 3200–3300 (O–H), 1676 (C=O) | Boronic acid, aldehyde |

| Raman | 1680 (C=O), 850 (B–O) | Aldehyde, boronic acid |

| ¹H NMR | 10.0 (CHO), 7.0–8.0 (aromatic) | Aldehyde, aromatic protons |

Tautomeric and Conformational Dynamics

This compound exhibits tautomeric equilibria and conformational flexibility, influenced by substituent interactions.

Tautomeric Equilibrium

Under certain conditions, boronic acids with aldehyde groups may undergo tautomerization to form oxaboroles. For example:

- Open Form : Boronic acid group remains intact, with the formyl group in its linear configuration.

- Cyclic Oxaborole : Intramolecular cyclization forms a five-membered ring, stabilizing the tautomer.

Variable-temperature NMR studies on analogous compounds (e.g., 3-fluoro-2-formylphenylboronic acid) reveal equilibrium constants (K) favoring the open form in polar solvents.

Properties

IUPAC Name |

(4-chloro-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLWOYMNRUQGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoro-2-formylphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

Oxidation: 4-Chloro-3-fluoro-2-carboxyphenylboronic acid.

Reduction: 4-Chloro-3-fluoro-2-hydroxymethylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluoro-2-formylphenylboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-formylphenylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity

- Formyl Group (CHO): The formyl group in this compound allows for post-coupling modifications, such as oxidation or condensation reactions, which are absent in non-formylated analogs like (4-chloro-3-fluorophenyl)boronic acid .

- Halogen Positions: The chlorine and fluorine positions influence electronic and steric effects. For example:

Biological Activity

4-Chloro-3-fluoro-2-formylphenylboronic acid is a derivative of phenylboronic acid, known for its diverse applications in organic synthesis and medicinal chemistry. This compound exhibits significant biological activity, particularly in enzyme inhibition and antimicrobial properties. This article reviews the biochemical properties, mechanisms of action, and relevant case studies related to the biological activity of this compound.

The unique structure of this compound includes a boronic acid moiety that allows it to form reversible covalent bonds with diols and other nucleophiles. This characteristic makes it a valuable tool in biochemical assays and drug design. The compound's interactions with enzymes can lead to modulation of cellular functions, affecting processes such as signal transduction, gene expression, and cellular metabolism.

| Property | Description |

|---|---|

| Molecular Formula | CHBClF O |

| Molecular Weight | Approximately 256.509 g/mol |

| Functional Groups | Boronic acid, aldehyde, chlorinated and fluorinated aromatic ring |

| Reactivity | Forms covalent bonds with serine/threonine residues in enzyme active sites |

This compound primarily exerts its biological effects through the following mechanisms:

- Enzyme Inhibition : The boronic acid group can bind to the active sites of various enzymes, leading to inhibition. This interaction is particularly relevant in proteasome inhibition, which has implications for cancer therapy .

- Signal Transduction Modulation : By affecting kinases and phosphatases, this compound can alter signaling pathways that are crucial for cell proliferation and survival.

- Gene Expression Regulation : The compound may interact with transcription factors or regulatory proteins, influencing gene expression patterns within cells.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Signaling : Alters pathways involved in cell growth and differentiation.

- Metabolic Pathways : Modifies the activity of enzymes involved in metabolic processes.

- Antimicrobial Activity : Exhibits moderate activity against various microorganisms, including bacteria and fungi .

Antimicrobial Activity

A study investigated the antimicrobial properties of related phenylboronic acids, revealing that compounds similar to this compound demonstrated varying degrees of effectiveness against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison Compound |

|---|---|---|

| Escherichia coli | 5.67 ± 0.01 | AN2690 (Tavaborole) |

| Bacillus cereus | Lower than AN2690 | |

| Candida albicans | Moderate |

Applications in Medicinal Chemistry

The compound is utilized in various applications within medicinal chemistry:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting cancer and infectious diseases .

- Synthesis of Pharmaceutical Intermediates : It plays a crucial role in synthesizing complex organic molecules through reactions like Suzuki-Miyaura coupling.

Q & A

What are the recommended synthetic routes for preparing 4-Chloro-3-fluoro-2-formylphenylboronic acid, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential halogenation and formylation of phenylboronic acid derivatives. Key steps include:

- Halogenation: Chlorine and fluorine groups are introduced via electrophilic substitution or directed ortho-metalation strategies.

- Formylation: The aldehyde group is added using Vilsmeier-Haack or Duff formylation reactions.

Critical Factors:

- Temperature: Lower temperatures (0–5°C) during halogenation reduce side reactions like over-halogenation .

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in intermediate steps .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts.

Yield Optimization Table:

| Step | Optimal Conditions | Yield Range |

|---|---|---|

| Halogenation | 0°C, NBS as brominating agent | 60–75% |

| Formylation | Vilsmeier reagent, 80°C | 50–65% |

| Boronation | Miyaura borylation, Pd(dppf)Cl₂ | 70–85% |

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

A combination of techniques is required due to the compound’s multifunctional groups:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.